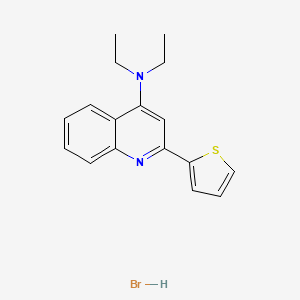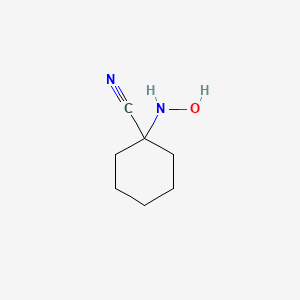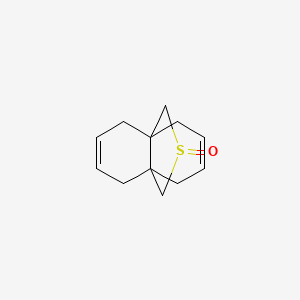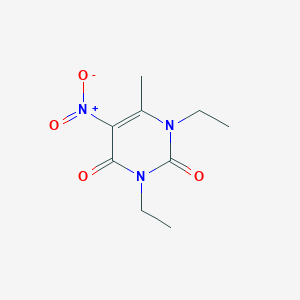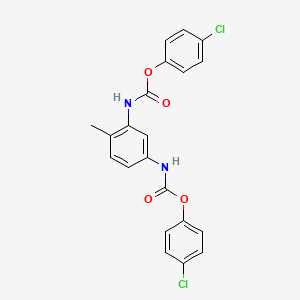
N,N'-Bis(4-chlorophenoxycarbonyl)-4-methyl-1,3-phenylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(4-chlorophenoxycarbonyl)-4-methyl-1,3-phenylenediamine is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-chlorophenoxycarbonyl groups attached to a 4-methyl-1,3-phenylenediamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-chlorophenoxycarbonyl)-4-methyl-1,3-phenylenediamine typically involves the reaction of 4-methyl-1,3-phenylenediamine with 4-chlorophenyl chloroformate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
4-methyl-1,3-phenylenediamine+2×4-chlorophenyl chloroformate→N,N’-Bis(4-chlorophenoxycarbonyl)-4-methyl-1,3-phenylenediamine
The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(4-chlorophenoxycarbonyl)-4-methyl-1,3-phenylenediamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenoxycarbonyl groups can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding amine and carboxylic acid derivatives.
Oxidation and Reduction: The aromatic rings and amine groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound. For example, hydrochloric acid or sodium hydroxide solutions can be employed.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Hydrolysis: The major products are 4-methyl-1,3-phenylenediamine and 4-chlorophenol.
Oxidation and Reduction: The major products depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(4-chlorophenoxycarbonyl)-4-methyl-1,3-phenylenediamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of N,N’-Bis(4-chlorophenoxycarbonyl)-4-methyl-1,3-phenylenediamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(4-chlorophenoxycarbonyl)-1,4-phenylenediamine: Similar structure but with a different substitution pattern on the aromatic ring.
N,N’-Bis(4-bromophenoxycarbonyl)-4-methyl-1,3-phenylenediamine: Similar structure but with bromine atoms instead of chlorine.
N,N’-Bis(4-methylphenoxycarbonyl)-4-methyl-1,3-phenylenediamine: Similar structure but with methyl groups instead of chlorine.
Uniqueness
N,N’-Bis(4-chlorophenoxycarbonyl)-4-methyl-1,3-phenylenediamine is unique due to the presence of 4-chlorophenoxycarbonyl groups, which impart specific chemical and physical properties. These properties make it suitable for a range of applications that may not be achievable with similar compounds.
Eigenschaften
CAS-Nummer |
33275-07-9 |
|---|---|
Molekularformel |
C21H16Cl2N2O4 |
Molekulargewicht |
431.3 g/mol |
IUPAC-Name |
(4-chlorophenyl) N-[3-[(4-chlorophenoxy)carbonylamino]-4-methylphenyl]carbamate |
InChI |
InChI=1S/C21H16Cl2N2O4/c1-13-2-7-16(24-20(26)28-17-8-3-14(22)4-9-17)12-19(13)25-21(27)29-18-10-5-15(23)6-11-18/h2-12H,1H3,(H,24,26)(H,25,27) |
InChI-Schlüssel |
IFRNSPYXENSBIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)OC2=CC=C(C=C2)Cl)NC(=O)OC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11957578.png)
![[10-[(4-methylphenyl)sulfonyloxymethyl]-9-pentacyclo[4.4.0.02,5.03,8.04,7]decanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11957580.png)
![3-Hydroxy-N-[3-oxo-3-(4-phenoxyanilino)propyl]-1(2H)-quinoxalinecarboxamide](/img/structure/B11957588.png)



